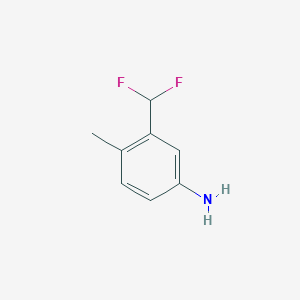
3-(Difluoromethyl)-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-4-methylaniline is an organic compound characterized by the presence of a difluoromethyl group (-CF2H) and a methyl group (-CH3) attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-methylaniline typically involves the introduction of the difluoromethyl group onto an aniline precursor. One common method is the reaction of aniline derivatives with difluoromethylating agents under specific conditions. For instance, the difluoromethylation can be achieved using difluorocarbene reagents or through radical pathways .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aniline substrate . The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-4-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
科学的研究の応用
3-(Difluoromethyl)-4-methylaniline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(Difluoromethyl)-4-methylaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)-4-methylaniline: Similar structure but with a trifluoromethyl group (-CF3) instead of difluoromethyl.
4-Methylaniline: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
3-(Difluoromethyl)aniline: Similar but without the methyl group, affecting its chemical and physical properties.
Uniqueness
3-(Difluoromethyl)-4-methylaniline is unique due to the presence of both difluoromethyl and methyl groups, which confer distinct reactivity and stability. This combination makes it a valuable compound in various chemical syntheses and applications .
特性
分子式 |
C8H9F2N |
|---|---|
分子量 |
157.16 g/mol |
IUPAC名 |
3-(difluoromethyl)-4-methylaniline |
InChI |
InChI=1S/C8H9F2N/c1-5-2-3-6(11)4-7(5)8(9)10/h2-4,8H,11H2,1H3 |
InChIキー |
XITJOZRWRKVMCL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


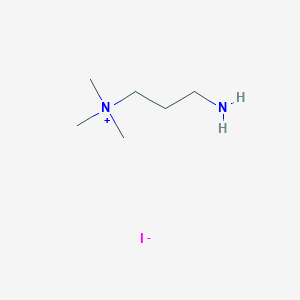
![(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride](/img/structure/B15225306.png)
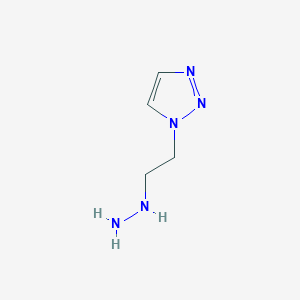
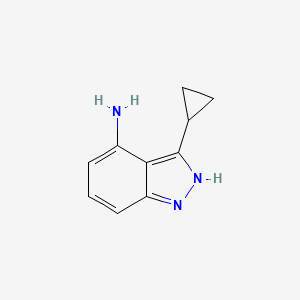

![(2R,3R,4S,5R)-2-(12-amino-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15225333.png)


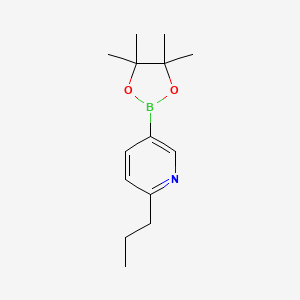

![2-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B15225360.png)
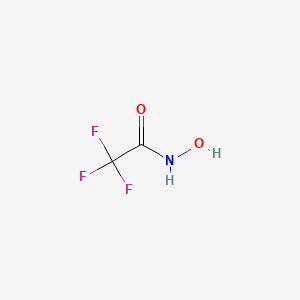
![5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15225372.png)
![(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B15225373.png)
